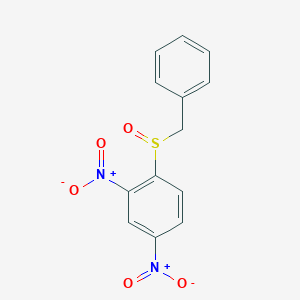
Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate is a complex organic compound It is characterized by the presence of a cyclopropane ring, multiple aromatic rings, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane.
Introduction of Aromatic Rings: The aromatic rings can be introduced via Friedel-Crafts alkylation reactions.
Attachment of Piperidine Moiety: The piperidine group can be attached through nucleophilic substitution reactions.
Esterification: The final esterification step involves reacting the carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid.
Formation of Ethanedioate: The ethanedioate (oxalate) salt can be formed by reacting the ester with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine moiety.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the piperidine moiety suggests it could interact with biological receptors.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The aromatic rings and piperidine moiety are common features in many pharmacologically active compounds.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures.
Bis(4-methylphenyl) compounds: Compounds with similar aromatic ring structures.
Piperidine derivatives: Compounds with similar piperidine moieties.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-bis(4-methylphenyl)-, 2-(1-piperidinyl)ethyl ester, ethanedioate lies in its combination of these structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
37124-18-8 |
|---|---|
Molecular Formula |
C27H33NO6 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
oxalic acid;2-piperidin-1-ylethyl 2,2-bis(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H31NO2.C2H2O4/c1-19-6-10-21(11-7-19)25(22-12-8-20(2)9-13-22)18-23(25)24(27)28-17-16-26-14-4-3-5-15-26;3-1(4)2(5)6/h6-13,23H,3-5,14-18H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
WLHSDGGHPPTXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)OCCN3CCCCC3)C4=CC=C(C=C4)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



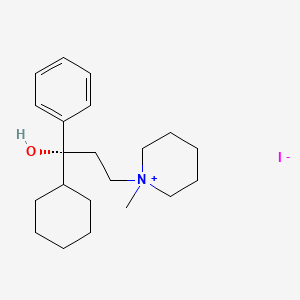
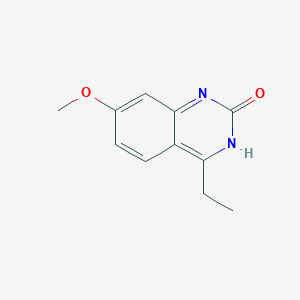
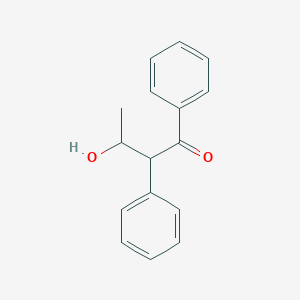
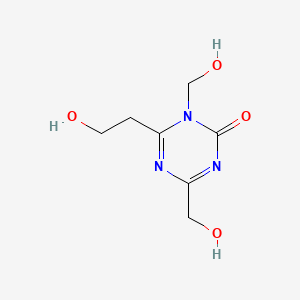
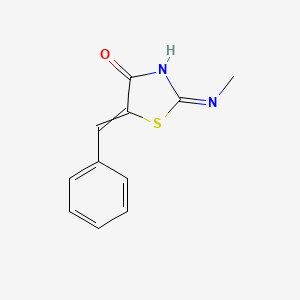
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)
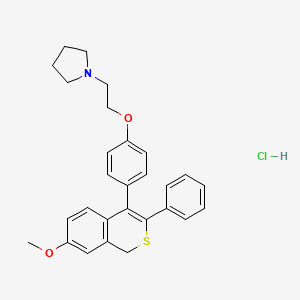
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)
